Imepitoin
Overview
Description
Imepitoin, sold under the brand name Pexion, is an anticonvulsant used in veterinary medicine in Europe to treat epilepsy in dogs . It also has anxiolytic effects . The active substance in Pexion, imepitoin, is an anti-epileptic and anti-anxiety medicine .
Synthesis Analysis
Imepitoin acts as a low-affinity partial agonist at the benzodiazepine site of the GABA A receptor . Chromatography was performed using a Luna C8 column sized 50 × 4.6 mm, grain size 5 μm at a flow rate of 0.5 mL/min with a mobile phase of 80% acetonitrile and 20% 2.5 m m ammonium acetate (pH 6.5) .Molecular Structure Analysis
Imepitoin has a chemical formula of C13H14ClN3O2 and a molecular weight of 279.724 .Chemical Reactions Analysis
Imepitoin acts as a low-affinity partial agonist at the benzodiazepine site of the GABA A receptor . It also blocks voltage-gated calcium channels in a dose-dependent manner and may stimulate the barbiturate binding site of the GABA A receptor .Physical And Chemical Properties Analysis
Imepitoin has a molecular weight of 279.72 g/mol and a molecular formula of C13H14ClN3O2 . It enhances GABA current with 2% the potency and 17-27% the efficacy of diazepam toward α1β2γ2 .Scientific Research Applications
Epilepsy in Dogs
Research conducted at the Royal Veterinary College explored the impact of imepitoin on the behavior of dogs diagnosed with idiopathic epilepsy. This antiepileptic drug is known for its efficacy and tolerability in treating epilepsy in dogs, with a particular interest in understanding its effects on canine behavior beyond seizure control (Packer & Volk, 2015).
Anxiety and Stress Reduction
Imepitoin has been tested for its anxiolytic properties. It acts as a low affinity partial agonist for the benzodiazepine binding site of γ-aminobutyric acid (GABAA) receptors. Studies have demonstrated its effectiveness in reducing anxiety behaviors in dogs, particularly in response to stress-inducing situations like noise phobias, without causing sedation, which is common with traditional benzodiazepines (Engel et al., 2018).
Comparison with Other GABA-mimetic Drugs
Imepitoin's mechanism of action as a low-affinity partial agonist at the benzodiazepine site of the GABAA receptor offers advantages over full agonists. It demonstrates fewer adverse effects, no tolerance, and no dependence liability. This makes imepitoin a valuable alternative in the category of antiepileptic drugs, especially in clinical trials for epileptic dogs (Löscher et al., 2013).
Pharmacokinetics and Metabolism in Dogs
A study focusing on the pharmacokinetics, distribution, and metabolism of imepitoin in dogs revealed its rapid plasma concentration post-oral dosing, its primary fecal excretion, and the lack of significant inhibition of liver enzymes. This information is crucial for determining dosing schedules and understanding potential drug interactions (Rundfeldt et al., 2014).
Impact on Thyroid Parameters and Fat Metabolism
A study compared the effects of imepitoin and phenobarbital on serum thyroid parameters in dogs. It was found that imepitoin did not significantly impact thyroid parameters, contrasting with the decrease in total thyroxine levels observed with phenobarbital treatment. This study highlights imepitoin's minimal impact on thyroid function, an important consideration in long-term epilepsy management (Bossens et al., 2016).
Clinical Efficacy and Safety in Dogs
In a clinical efficacy study comparing imepitoin with phenobarbital for controlling seizures in dogs, imepitoin showed comparable efficacy. However, it demonstrated a superior safety profile, with fewer adverse events like sedation and less impact on liver enzyme levels, indicating its potential as a preferred treatment option for canine epilepsy (Tipold et al., 2015).
Safety And Hazards
Future Directions
properties
IUPAC Name |
3-(4-chlorophenyl)-5-morpholin-4-yl-4H-imidazol-2-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14ClN3O2/c14-10-1-3-11(4-2-10)17-9-12(15-13(17)18)16-5-7-19-8-6-16/h1-4H,5-9H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IQHYCZKIFIHTAI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C2=NC(=O)N(C2)C3=CC=C(C=C3)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14ClN3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50172160 | |
Record name | Imepitoin | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50172160 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
279.72 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Imepitoin | |
CAS RN |
188116-07-6 | |
Record name | Imepitoin [INN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0188116076 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Imepitoin | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50172160 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1-(4-chlorophenyl)-4-morpholino-1H-imidazol-2(5H)-one | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | IMEPITOIN | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/19V39682LI | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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